![molecular formula C11H9N3OS2 B5505514 3-氨基-2-甲基-5-(2-噻吩基)噻吩并[2,3-d]嘧啶-4(3H)-酮](/img/structure/B5505514.png)

3-氨基-2-甲基-5-(2-噻吩基)噻吩并[2,3-d]嘧啶-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, including compounds similar to "3-amino-2-methyl-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one," has evolved to more efficient methods. A catalytic four-component reaction offers a green approach, characterized by step economy, reduced catalyst loading, and easy purification (Shi et al., 2018). This method contrasts with earlier processes that required multiple steps and chromatography.

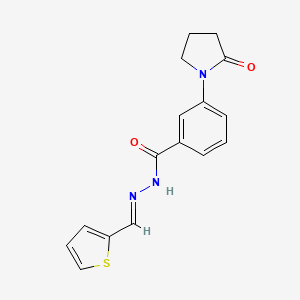

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-ones has been established using various spectroscopic methods, including FTIR, UV-Vis, and NMR. These techniques confirm the expected structural features and provide insights into the electronic and spatial arrangement of atoms within the molecule (R. et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of thieno[2,3-d]pyrimidin-4(3H)-ones encompasses a variety of reactions, including alkylation, which leads to the formation of N- and S-alkyl derivatives. These transformations are pivotal for modifying the chemical properties and enhancing the biological activity of these compounds (Shestakov et al., 2014).

科学研究应用

合成和化学性质

噻吩并[2,3-d]嘧啶-4(3H)-酮的合成(包括3-氨基-2-甲基-5-(2-噻吩基)噻吩并[2,3-d]嘧啶-4(3H)-酮)一直是研究的主题,因为它们具有药理学意义。一项值得注意的进展是通过催化四组分反应一步合成噻吩并[2,3-d]嘧啶-4(3H)-酮,为这类化合物提供了一种绿色方法。这种方法的特点是步骤经济、催化剂负载量低、容易提纯,展示了对传统多步合成工艺的显著改进,传统工艺需要更多的资源并产生更多的废物 (Shi 等,2018).

生物活性与应用

噻吩并[2,3-d]嘧啶-4(3H)-酮的衍生物显示出显着的生物活性,一直是各种研究的重点:

抗菌活性:从噻吩并[2,3-d]嘧啶-4(3H)-酮衍生出的化合物已证明对多种细菌和真菌菌株具有良好的抗菌性能。这包括对金黄色葡萄球菌的活性,突出了它们作为开发新型抗菌剂的先导的潜力 (Sirakanyan 等,2015).

抗增殖作用:一些噻吩并[2,3-d]嘧啶-4(3H)-酮衍生物已被合成并评估了其对各种癌细胞系(包括人乳腺癌细胞)的抗增殖作用。这些研究有助于了解该化合物的作用机制及其在癌症治疗中的潜在应用 (Atapour-Mashhad 等,2017).

新型衍生物的合成:研究还集中于合成具有增强生物活性的噻吩并[2,3-d]嘧啶-4(3H)-酮的新衍生物。这些努力旨在探索构效关系 (SAR) 并开发具有更好疗效和更低毒性的化合物 (Gaber 等,2010).

作用机制

Target of Action

The primary targets of 3-amino-2-methyl-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one are Mycobacteria , including Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These bacteria are the causative agents of tuberculosis, a serious infectious disease.

Mode of Action

It has been observed that the compound exhibits significant antimycobacterial activity . This suggests that the compound interacts with its targets in a way that inhibits their growth or survival.

Biochemical Pathways

Given its antimycobacterial activity, it can be inferred that the compound interferes with essential biochemical pathways in mycobacteria, leading to their inhibition or death .

Result of Action

The result of the compound’s action is the inhibition of Mycobacteria growth, as evidenced by its antimycobacterial activity . The compound has been found to exhibit very good antimycobacterial activity, with a minimum inhibitory concentration (MIC) in the range of 6–8 μM .

安全和危害

未来方向

属性

IUPAC Name |

3-amino-2-methyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3OS2/c1-6-13-10-9(11(15)14(6)12)7(5-17-10)8-3-2-4-16-8/h2-5H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHKGXUXEUBUAJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=CS2)C3=CC=CS3)C(=O)N1N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-4-(2-ethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5505437.png)

![6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5505450.png)

![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5505472.png)

![1,3-dimethyl-7-phenyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5505487.png)

![2-butyl-8-[(2-oxo-1(2H)-pyridinyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5505489.png)

![N-(4-methoxyphenyl)-N-[1-methyl-2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5505492.png)

![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[(propylthio)acetyl]-3-pyrrolidinyl}acetamide](/img/structure/B5505494.png)

![3-(2-ethylbutyl)-8-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5505528.png)

![1-propyl-N-[2-(2-thienylmethoxy)benzyl]-1H-tetrazol-5-amine](/img/structure/B5505531.png)

![(1R*,5R*)-N,N-dimethyl-6-[(1-methyl-1H-imidazol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5505543.png)